molecular formula C16H22Cl2N2O2 B8604819 Tert-butyl 4-(2,3-dichlorophenyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2,3-dichlorophenyl)-1,4-diazepane-1-carboxylate

Cat. No. B8604819
M. Wt: 345.3 g/mol
InChI Key: LPHUVFFBUWUMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156822B2

Procedure details

Excess HCl in EtOAc was added dropwise to a solution of intermediate 1 (4.0 g, 11.6 mmol) in EtOAc and the reaction mixture was stirred at rt for 1.5 h. The reaction mixture was filtered to give 1-(2,3-dichlorophenyl)-1,4-diazepane hydrochloride salt (intermediate 2) (3.0 g, 90%) as a white solid. HPLC: 99%, RT 2.108 min. MS (ESI) m/z 245.0 [M+H]+. mp: 186-187° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[N:10]1[CH2:16][CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1>CCOC(C)=O>[ClH:2].[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[N:10]1[CH2:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.ClC1=C(C=CC=C1Cl)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 183.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.